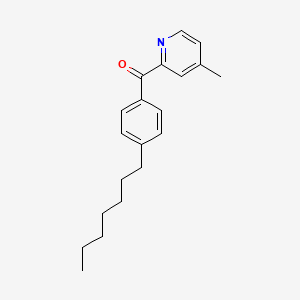

2-(4-Heptylbenzoyl)-4-methylpyridine

Description

2-(4-Heptylbenzoyl)-4-methylpyridine is a pyridine derivative featuring a 4-methylpyridine core substituted at the 2-position with a 4-heptylbenzoyl group. The heptylbenzoyl moiety introduces significant lipophilicity and steric bulk, distinguishing it from simpler pyridine derivatives. The 4-methyl group on the pyridine ring enhances electron density at the nitrogen atom, influencing basicity and coordination chemistry .

Properties

IUPAC Name |

(4-heptylphenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO/c1-3-4-5-6-7-8-17-9-11-18(12-10-17)20(22)19-15-16(2)13-14-21-19/h9-15H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASVOTSSNLJMOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Heptylbenzoyl)-4-methylpyridine typically involves the reaction of 4-heptylbenzoyl chloride with 4-methylpyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Heptylbenzoyl)-4-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms added to the structure.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-(4-Heptylbenzoyl)-4-methylpyridine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Heptylbenzoyl)-4-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The substituents on pyridine derivatives critically impact their physical, chemical, and functional properties. Key comparisons include:

Reactivity and Functionalization

- Trifluoroacetylation : 4-Methylpyridine undergoes trifluoroacetylation efficiently at the α-hydrogen position due to the activating effect of the methyl group. In contrast, 3-methylpyridine is unreactive under the same conditions, highlighting positional sensitivity in pyridine derivatives .

- Coordination Chemistry : 4-Methylpyridine serves as an axial ligand in cobaloximes (e.g., [CoIIICl(dmgH)₂(4-methylpyridine)]), where its electron-donating methyl group stabilizes cobalt complexes for catalytic applications. The bulky heptylbenzoyl group in this compound may hinder similar coordination .

- Synthetic Methods : Palladium-catalyzed cross-coupling (e.g., with 4-pyridylmethyl ethers) is effective for introducing aryl/heteroaryl groups to pyridine cores. The synthesis of this compound likely requires similar methodologies, though the heptylbenzoyl group’s steric demands may necessitate optimized conditions .

Physicochemical Properties

- Basicity : The conjugate acid of 4-methylpyridine has a pKa of 5.98, higher than pyridine (pKa 5.25) due to the electron-donating methyl group. The benzoyl group in this compound is expected to lower the pKa further via electron withdrawal .

- Lipophilicity : The heptyl chain in this compound significantly increases logP compared to derivatives like 2-(Allylsulfonyl)-4-methylpyridine, making it more suitable for lipid-rich environments .

Biological Activity

2-(4-Heptylbenzoyl)-4-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the existing literature on its synthesis, biological effects, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a heptylbenzoyl group at the 2-position and a methyl group at the 4-position. This unique structure contributes to its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the acylation of 4-methylpyridine with 4-heptylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions are critical for optimizing yield and purity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound induces apoptosis in cancer cell lines. A notable study reported its effects on human breast cancer cells (MCF-7), where it reduced cell viability significantly at concentrations above 50 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 65 |

| 100 | 40 |

The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory potential. In animal models of inflammation, administration of this compound resulted in a significant reduction in edema formation, indicating its efficacy in mitigating inflammatory responses.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action : The heptylbenzoyl moiety enhances lipophilicity, facilitating membrane penetration and disruption in bacterial cells.

- Anticancer Mechanism : The compound's interaction with cellular signaling pathways involved in apoptosis suggests it may act as an inhibitor of survival signals in cancer cells.

- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines through modulation of NF-kB signaling pathways.

Case Studies

- Antimicrobial Efficacy Study : A recent publication highlighted the effectiveness of this compound against multidrug-resistant strains, positioning it as a candidate for further development in antibiotic therapies.

- Cancer Research Trials : A study focusing on breast cancer indicated that treatment with this compound led to decreased tumor size in xenograft models, supporting its potential as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.